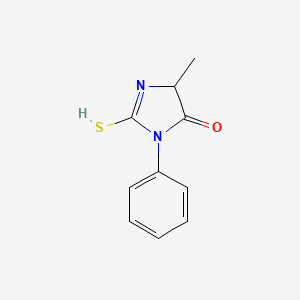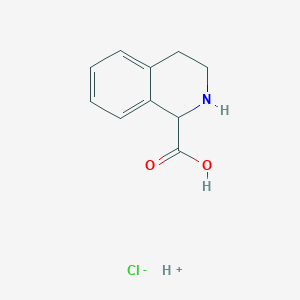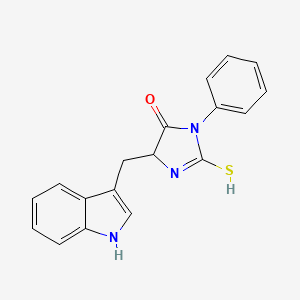
4-(1H-indol-3-ylmethyl)-1-phenyl-2-sulfanyl-4H-imidazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoronitrobenzene . It is an organic compound with the chemical formula C6H4FNO2 . This compound is one of the three isomeric fluoronitrobenzenes and is characterized by a yellow oil appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoronitrobenzene is typically synthesized from 4-nitrochlorobenzene using the Halex process. The reaction involves the substitution of a chlorine atom with a fluorine atom in the presence of potassium fluoride:
O2NC6H4Cl+KF→O2NC6H4F+KCl
This reaction is carried out under controlled conditions to ensure the efficient substitution of the chlorine atom with fluorine .
Industrial Production Methods
In industrial settings, the production of 4-Fluoronitrobenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoronitrobenzene undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Reduction: Common reagents for the reduction of the nitro group include hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Reagents such as sodium methoxide can be used for nucleophilic aromatic substitution reactions.
Major Products Formed
Reduction: The reduction of 4-Fluoronitrobenzene yields .
Substitution: Depending on the substituent introduced, various derivatives of 4-Fluoronitrobenzene can be formed.
Scientific Research Applications
4-Fluoronitrobenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Derivatives of 4-Fluoronitrobenzene are explored for their potential therapeutic properties.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Fluoronitrobenzene involves its ability to undergo various chemical transformations. The nitro group and fluorine atom play crucial roles in its reactivity, allowing it to participate in reduction and substitution reactions. These transformations enable the compound to interact with different molecular targets and pathways, leading to the formation of various derivatives with distinct properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoronitrobenzene
- 3-Fluoronitrobenzene
Comparison
4-Fluoronitrobenzene is unique among its isomers due to the position of the fluorine and nitro groups on the benzene ring. This positional difference influences its reactivity and the types of reactions it can undergo. For example, the para position of the fluorine and nitro groups in 4-Fluoronitrobenzene makes it more suitable for certain substitution reactions compared to its ortho and meta isomers.
Properties
IUPAC Name |
4-(1H-indol-3-ylmethyl)-1-phenyl-2-sulfanyl-4H-imidazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c22-17-16(10-12-11-19-15-9-5-4-8-14(12)15)20-18(23)21(17)13-6-2-1-3-7-13/h1-9,11,16,19H,10H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXRWWVROVHSPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(N=C2S)CC3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)C(N=C2S)CC3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2,6-dioxocyclohexylidene)methylamino]butanedioic acid](/img/structure/B7775717.png)
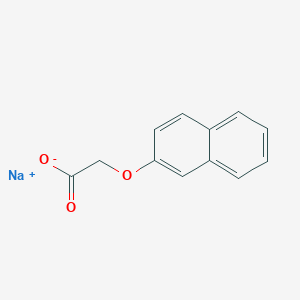


![3,4,5-trimethoxy-N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]benzamide](/img/structure/B7775744.png)
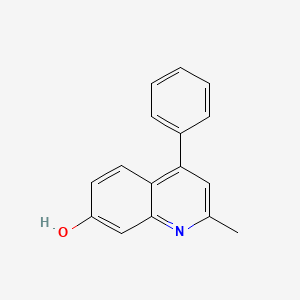
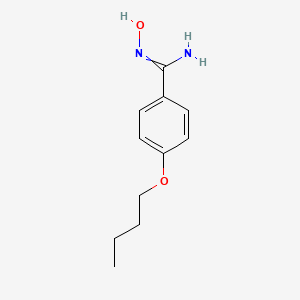
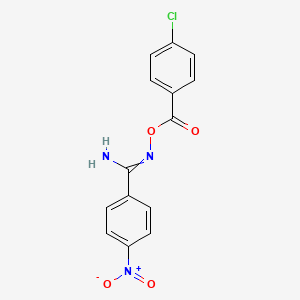
![2-[[1-(1-adamantyl)ethylamino]methylidene]indene-1,3-dione](/img/structure/B7775780.png)
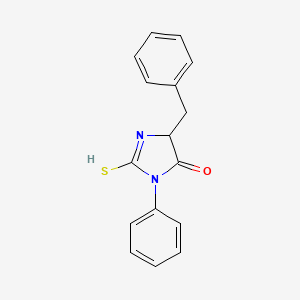
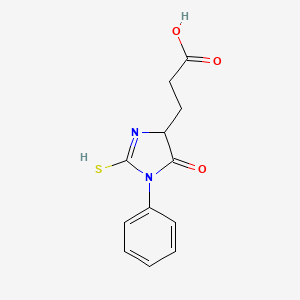
![2-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide](/img/structure/B7775803.png)
